molecular formula C14H15N3O4S B609968 PF-1355 CAS No. 1435467-38-1

PF-1355

カタログ番号: B609968
CAS番号: 1435467-38-1
分子量: 321.35 g/mol
InChIキー: LJBUZOGABRDGBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

    Scientific Research Applications

    • Vasculitis Treatment
      • A study demonstrated that PF-1355 significantly reduced MPO activity in mouse models of immune complex vasculitis and anti-glomerular basement membrane disease (Goodpasture disease). The treatment resulted in decreased vascular edema, reduced neutrophil recruitment, and improved renal function, indicating its potential as a therapeutic agent for human vasculitic diseases .
    • Cardiac Protection
      • In models of myocardial infarction, this compound was shown to improve cardiac function by decreasing inflammatory cell infiltration and left ventricular dilation. Treatment for 21 days yielded better outcomes compared to shorter durations, highlighting the importance of early intervention post-infarction .
    • Inflammation Modulation
      • This compound has been evaluated for its role in attenuating inflammation induced by clozapine, an antipsychotic medication. In vivo studies indicated that this compound mitigated the mobilization of neutrophils and the release of inflammatory mediators, suggesting its utility in managing drug-induced inflammatory responses .

    Case Studies

    Study Application Findings
    Study on Vasculitis Immune Complex VasculitisThis compound reduced plasma MPO activity and improved renal function in mouse models.
    Myocardial Infarction Study Cardiac Function ImprovementTreatment with this compound improved left ventricular function and remodeling post-infarction.
    Clozapine-Induced Inflammation Inflammation ManagementThis compound reduced inflammatory responses triggered by clozapine in rat models.

    Pharmacokinetics and Pharmacodynamics

    A pharmacokinetic/pharmacodynamic model has been developed to assess the relationship between this compound exposure and MPO activity. This model provides insights into dosing strategies that could optimize therapeutic outcomes in clinical settings .

    作用機序

    • PF-06281355は、活性部位に結合することでMPOを阻害し、その触媒活性を阻害します。
    • 分子標的はMPOそのものであり、その影響は炎症性経路に影響を与えます。
  • 類似の化合物との比較

  • 生化学分析

    Biochemical Properties

    PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .

    Molecular Mechanism

    This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .

    Temporal Effects in Laboratory Settings

    Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .

    Metabolic Pathways

    This compound is involved in metabolic pathways related to the inhibition of MPO

    Transport and Distribution

    Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .

    Subcellular Localization

    Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .

    準備方法

      合成経路: PF-06281355の合成経路には、その構造を実現するための特定の化学変換が含まれます。

      反応条件: 特定の反応条件に関する詳細は機密情報ですが、一連のステップで合成されます。

      工業生産: 工業規模の生産方法に関する情報は広く入手できません。

  • 化学反応の分析

      起こる反応: PF-06281355は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

      一般的な試薬と条件: 特定の試薬と条件は公表されていません。

      主な生成物: その合成中に形成される主な生成物は明確に文書化されていません。

  • 科学研究への応用

      化学: PF-06281355は、MPO阻害とその関連する酵素プロセスを研究するための貴重なツールとして役立ちます。

      生物学: 研究者は、免疫応答と炎症への影響を調査しています。

      医学: その潜在的な治療用途には、血管炎の治療が含まれます。

      産業: 直接産業で使用されるわけではありませんが、そのメカニズムを理解することで創薬が進みます。

  • 類似化合物との比較

    生物活性

    PF-1355 is a selective, orally administered inhibitor of myeloperoxidase (MPO), a heme enzyme produced by neutrophils that plays a significant role in inflammatory processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic efficacy in various models, and potential clinical applications.

    This compound inhibits MPO activity, which is crucial in generating reactive oxygen species (ROS) and inflammatory mediators that contribute to tissue damage during inflammatory responses. By selectively targeting MPO, this compound mitigates oxidative stress and inflammation, offering therapeutic benefits in conditions characterized by excessive neutrophil activation.

    Inhibition of MPO Activity

    This compound has demonstrated potent inhibitory effects on both human and mouse MPO. The half-maximal inhibitory concentration (IC50) for human MPO was found to be 0.56 μmol/L, with over 80% inhibition observed at concentrations as low as 0.61 μmol/L in mouse models . This inhibition leads to decreased production of hypochlorous acid and other oxidants that contribute to cellular damage.

    Cardiovascular Applications

    In preclinical studies involving mouse models of myocardial infarction (MI), this compound administration resulted in significant improvements in cardiac function and remodeling. Treatment for 7 days reduced inflammatory cell infiltration and left ventricular dilation, while extending treatment to 21 days further enhanced these effects . Notably, early initiation of this compound treatment (within 1 hour post-infarction) yielded better outcomes compared to delayed treatment (24 hours post-infarction).

    Table 1: Effects of this compound on Cardiac Function in MI Models

    Treatment DurationInflammatory CellsLeft Ventricular DilationCardiac Function Improvement
    7 DaysDecreasedAttenuatedModerate
    21 DaysFurther DecreasedFurther AttenuatedSignificant

    Clozapine-Induced Inflammation

    A study investigated this compound's role in attenuating clozapine-induced inflammation. In vivo experiments with Sprague Dawley rats showed that this compound significantly reduced neutrophil mobilization and the release of inflammatory mediators such as IL-1β and CXCL1 from various tissues . This suggests that MPO inhibition may mitigate adverse effects associated with clozapine therapy, enhancing its safety profile.

    Vasculitis Models

    This compound has been evaluated in models of immune complex vasculitis, where it effectively reduced plasma MPO activity, vascular edema, and neutrophil recruitment. In a model simulating Goodpasture disease, this compound treatment completely suppressed albuminuria and chronic renal dysfunction . These findings underscore the potential application of this compound in treating vasculitic diseases by targeting MPO-mediated oxidative damage.

    特性

    IUPAC Name

    2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LJBUZOGABRDGBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N3O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601140746
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601140746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1435467-38-1
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601140746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    PF-1355
    Reactant of Route 2
    PF-1355
    Reactant of Route 3
    PF-1355
    Reactant of Route 4
    PF-1355
    Reactant of Route 5
    PF-1355
    Reactant of Route 6
    PF-1355

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。